molecular formula C6N12O6 B1197213 1,3,5-Triazido-2,4,6-trinitrobenzene CAS No. 29306-57-8

1,3,5-Triazido-2,4,6-trinitrobenzene

Cat. No. B1197213
CAS RN: 29306-57-8
M. Wt: 336.14 g/mol
InChI Key: LIPDUIOSIFXENT-UHFFFAOYSA-N
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Description

1,3,5-Triazido-2,4,6-trinitrobenzene, also known as TATNB (triazidotrinitrobenzene) and TNTAZB (trinitrotriazidobenzene), is an aromatic high explosive composed of a benzene ring with three azido groups (-N3) and three nitro groups (-NO2) alternating around the ring . It has a molecular weight of 336.1410 .


Synthesis Analysis

The compound was first synthesized in 1924 by Oldřich Turek . It can be prepared by the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide . 1,3,5-trichloro-2,4,6-trinitrobenzene is obtained from the nitration of 1,3,5-trichlorobenzene with nitric acid and sulfuric acid . Another route uses the nitration of 1,3,5-triazido-2,4-dinitrobenzene .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Even at low temperatures, the compound slowly decomposes by giving off nitrogen gas, converting into benzotrifuroxan . This reaction proceeds quantitatively within 14 hours at 100 °C . As a solution in m-xylene, first-order kinetics were observed for the decomposition, with a half-life of 340 minutes at 70 °C, 89 minutes at 80 °C, and 900 seconds at 100 °C .


Physical And Chemical Properties Analysis

This compound appears as yellow crystals . It has a melting point of 131 °C . Its detonation velocity is 7,350 meters per second, which is comparable to TATB (triaminotrinitrobenzene) .

Scientific Research Applications

  • Thermal Decomposition Kinetics : The thermal decomposition rate of 1,3,5-Triazido-2,4,6-trinitrobenzene was studied by Korsunskii and Apina (1971) in m-xylene solution. They found that the reaction proceeds in a monomolecular manner, with an energy and entropy of activation of 26.0±1.7 kcal/mole and −5.5±4.7 electronic units, respectively. This suggests potential applications in controlled thermal decomposition processes (Korsunskii & Apina, 1971).

  • Thermoanalytical Study of Aminoderivatives : Zeman (1993) conducted a thermoanalytical study of various aminoderivatives of 1,3,5-trinitrobenzene, including this compound. This research highlights its stability and melting point characteristics, important for applications in materials science (Zeman, 1993).

  • Triazidation Process : Chapyshev and Chernyak (2013) explored the triazidation of various compounds, including this compound. Their findings indicate potential uses in polymer chemistry and organic synthesis, particularly in photoactive cross-linking reagents and magnetic materials (Chapyshev & Chernyak, 2013).

  • Explosive Formulations Review : Boddu et al. (2010) reviewed the research on this compound in explosive formulations. This encompasses syntheses, analytical methods, thermophysical properties, and safety aspects, suggesting its significant role in the field of explosives and military applications (Boddu et al., 2010).

  • Crystallization Kinetics in Manufacturing : Liu Ruqin et al. (2018) investigated the crystallization kinetics of this compound in manufacturing processes. They found that nucleation rate increases while linear growth rate decreases with an increasing ammonia feeding rate, which is crucial for manufacturing processes in the chemical industry (Liu Ruqin et al., 2018).

  • Molecular Structure Study : Baldridge and Siegel (1993) conducted a study on the molecular structure of this compound using ab initio methods. They found a planar structure, indicating significant potential in the study of molecular structures for various scientific applications (Baldridge & Siegel, 1993).

Mechanism of Action

The mechanism of the process is identical with the mechanism for the pyrolysis of the o-nitro-phenyl azides . It consists in the cleavage of nitrogen and the closure of furoxan rings .

Safety and Hazards

1,3,5-Triazido-2,4,6-trinitrobenzene is fatal if swallowed and in contact with skin . It may cause an allergic skin reaction and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3,5-triazido-2,4,6-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N12O6/c7-13-10-1-4(16(19)20)2(11-14-8)6(18(23)24)3(12-15-9)5(1)17(21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDUIOSIFXENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183552
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Molecular Weight

336.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

"Bright yellow plates from acetic acid"; [Merck Index]
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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CAS RN

29306-57-8
Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name 1,3,5-Triazido-2,4,6-trinitrobenzene
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Record name TRINITROTRIAZIDOBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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